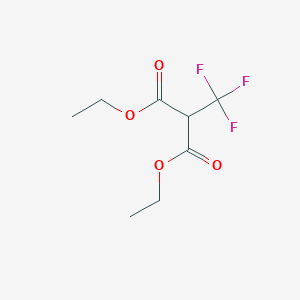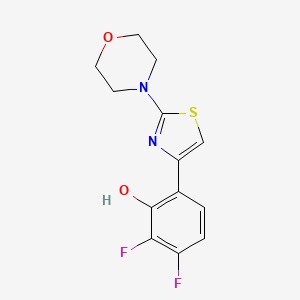
7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with chlorine, hydroxyl, iodine, and carboxylic acid groups, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the iodination of 7-chloro-4-hydroxyquinoline-3-carboxylic acid using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the electrophilic substitution of iodine at the desired position.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 7-chloro-4-oxo-6-iodoquinoline-3-carboxylic acid.
Reduction: Formation of 7-chloro-4-hydroxy-6-iodoquinoline-3-methanol.
Substitution: Formation of 7-azido-4-hydroxy-6-iodoquinoline-3-carboxylic acid.
Aplicaciones Científicas De Investigación
7-Chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or interfere with the replication of microbial DNA, leading to its antimicrobial effects. The presence of the iodine atom enhances its ability to penetrate cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
7-Chloro-4-hydroxyquinoline-3-carboxylic acid: Lacks the iodine substitution, resulting in different chemical properties and biological activities.
7-Chloro-4-hydroxy-6-fluoroquinoline-3-carboxylic acid:
7-Chloro-4-hydroxy-6-bromoquinoline-3-carboxylic acid: Bromine substitution provides different steric and electronic effects compared to iodine.
Uniqueness: The presence of the iodine atom in 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid imparts unique chemical and biological properties, making it a valuable compound for specific research and industrial applications. Its ability to undergo diverse chemical reactions and its potential antimicrobial activity distinguish it from other similar quinoline derivatives.
Propiedades
Número CAS |
1021913-07-4 |
|---|---|
Fórmula molecular |
C10H5ClINO3 |
Peso molecular |
349.5 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




